molecular formula C14H19ClNO9- B1141092 (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate CAS No. 109581-83-1

(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate

Cat. No.: B1141092
CAS No.: 109581-83-1
M. Wt: 380.75496
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Description

(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate is a complex organic compound with the molecular formula C14H20ClNO8 This compound is characterized by its multiple functional groups, including acetamido, acetyloxy, chloro, hydroxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the molecule, often using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Oxidation: The conversion of a hydroxyl group to a carbonyl group, often using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups, such as the chloro group, with other substituents.

    Hydrolysis: Cleavage of ester bonds to yield carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH).

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetate groups would yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) butyrate: Similar structure but with a butyrate group instead of an acetate group.

    (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) propionate: Similar structure but with a propionate group instead of an acetate group.

Uniqueness

The uniqueness of (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetamido and chloro groups, for example, allows for unique substitution reactions that may not be possible with similar compounds.

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO9/c1-6(17)16-11(14(15)22)13(25-9(4)20)12(24-8(3)19)10(21)5-23-7(2)18/h10-13,21H,5H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXGKUQLZJSIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(C(C(COC(=O)C)O)OC(=O)C)OC(=O)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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